(R)-(-)-3-Quinuclidinol
Übersicht
Beschreibung
®-(-)-3-Quinuclidinol is a chiral bicyclic amine with the molecular formula C7H13NO. It is an important compound in organic chemistry due to its unique structure and properties. The compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ®-(-)-3-Quinuclidinol can be synthesized through several methods. One common method involves the reduction of quinuclidinone using a chiral reducing agent. Another method includes the catalytic hydrogenation of quinuclidine derivatives. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, ®-(-)-3-Quinuclidinol is often produced through large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: ®-(-)-3-Quinuclidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidinone.
Reduction: It can be reduced to form quinuclidine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Quinuclidinone
Reduction: Quinuclidine
Substitution: Various quinuclidine derivatives
Wissenschaftliche Forschungsanwendungen
®-(-)-3-Quinuclidinol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-(-)-3-Quinuclidinol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into receptor binding sites, influencing the receptor’s function and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Quinuclidine: A related compound with a similar bicyclic structure but lacking the hydroxyl group.
Quinuclidinone: An oxidized form of quinuclidine.
Quinuclidine Derivatives: Various derivatives with different substituents on the quinuclidine ring.
Uniqueness: ®-(-)-3-Quinuclidinol is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in asymmetric synthesis and receptor studies.
Eigenschaften
IUPAC Name |
(3R)-1-azabicyclo[2.2.2]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179977 | |
Record name | 3-Quinuclidinol l-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25333-42-0 | |
Record name | (R)-3-Quinuclidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25333-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinuclidinol l-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025333420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinuclidinol l-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-quinuclidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-QUINUCLIDINOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19XL022LM3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the (R)-enantiomer in these pharmaceutical applications?
A1: The (R)-enantiomer of 3-quinuclidinol is often crucial for the desired biological activity of the final pharmaceutical compound. This is because the three-dimensional structure of the (R)-enantiomer allows for more favorable interactions with the target receptor compared to the (S)-enantiomer. For example, in the case of muscarinic acetylcholine receptors, the (R)-enantiomer often exhibits higher affinity and selectivity for the desired receptor subtype. [, , ]
Q2: What is the molecular formula and weight of (R)-(-)-3-Quinuclidinol?
A2: this compound has a molecular formula of C7H13NO and a molecular weight of 127.19 g/mol.
Q3: Has the behavior of this compound been investigated in confined environments?
A3: Yes, researchers have studied the dielectric and thermal properties of this compound nanoparticles embedded in porous glass. The study revealed a shift in the phase transition temperature to lower values compared to bulk this compound, which aligns with theoretical models considering size effects on structural phase transitions. []
Q4: What are the advantages of employing biocatalysts like QNR for this compound production?
A4: Biocatalytic processes using enzymes like QNR offer several advantages over traditional chemical synthesis:
- High Enantioselectivity: QNR exhibits remarkable selectivity for the (R)-enantiomer of 3-quinuclidinol, simplifying the purification process and increasing product yield. [, , , ]
- Mild Reaction Conditions: Enzymatic reactions typically occur under milder conditions (e.g., lower temperatures, neutral pH) compared to harsh chemical synthesis, minimizing the formation of unwanted byproducts and reducing environmental impact. [, , , ]
- Sustainability: Biocatalysts are renewable resources, offering a more sustainable approach to chemical production. [, , , ]
Q5: Have computational methods been used to study this compound or its derivatives?
A5: Yes, molecular docking simulations have been employed to understand the interactions of 3-quinuclidinone, the precursor to this compound, with the active site of enzymes like borneol dehydrogenase (BDH). These simulations provide valuable insights into the structural basis of enzyme specificity and catalytic mechanisms, paving the way for protein engineering efforts to improve enzyme activity and selectivity. []
Q6: How does the structure of this compound contribute to the activity of its derivatives?
A6: The rigid bicyclic structure and the spatial orientation of the hydroxyl group in this compound are crucial for the activity of its derivatives. Modifications to this core structure, such as the introduction of different substituents or changes in stereochemistry, can significantly impact the binding affinity, selectivity, and pharmacological properties of the resulting compounds. [, , ]
Q7: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of pharmaceuticals containing this compound?
A7: While specific formulation strategies for pharmaceuticals containing this compound are proprietary information and not readily available, general approaches to improve drug stability, solubility, and bioavailability include:
- Salt Formation: Forming salts with pharmaceutically acceptable acids can enhance solubility and stability. []
Q8: Is there information available on the ADME properties of pharmaceuticals containing this compound?
A8: Specific ADME data for individual pharmaceuticals containing this compound are typically found in their respective package inserts or published clinical trial reports.
Q9: Have there been any studies investigating the in vitro and in vivo efficacy of this compound derivatives?
A9: Yes, numerous studies have investigated the in vitro and in vivo efficacy of this compound derivatives. These studies typically involve cell-based assays to assess the compound's interaction with the target receptor and animal models to evaluate its therapeutic potential. For example, this compound derivatives have shown potential in treating conditions like Alzheimer’s disease, Sjogren syndrome, and urinary incontinence. [, , , , ]
Q10: Is there any information available on potential resistance mechanisms to this compound derivatives?
A10: Information on resistance mechanisms to specific this compound derivatives is limited and often depends on the specific drug target and its mechanism of action.
Q11: When was this compound first synthesized and what were the key milestones in its research?
A11: While the exact date of its first synthesis is difficult to pinpoint, research on this compound and its derivatives has been ongoing for several decades. Key milestones include the discovery of its utility as a chiral building block for muscarinic acetylcholine receptor modulators and the development of efficient and enantioselective synthetic routes, particularly using biocatalysts. [, , , ]
Q12: What are some examples of cross-disciplinary research involving this compound?
A12: The research on this compound exemplifies cross-disciplinary collaboration between:
- Synthetic Organic Chemistry: Developing and optimizing synthetic routes to this compound, including enantioselective methods. [, , , ]
- Biocatalysis and Enzyme Engineering: Identifying and engineering enzymes like QNR for efficient and sustainable production of this compound. [, , , ]
- Medicinal Chemistry: Designing and synthesizing novel pharmaceutical compounds derived from this compound with improved pharmacological properties. [, , , , ]
- Pharmacology: Investigating the interactions of this compound derivatives with their target receptors and their downstream effects. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.